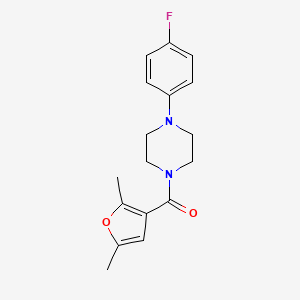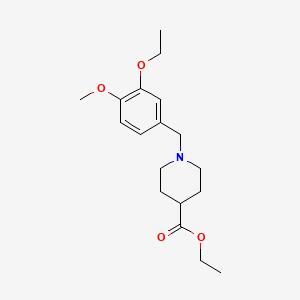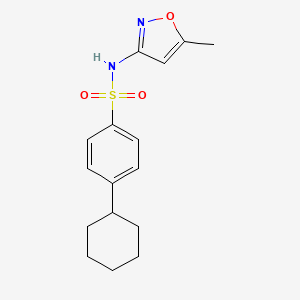![molecular formula C14H9ClN2S B5618620 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5618620.png)
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . In separate research, some novel thiazoles were synthesized via treatment with 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one with acetophenone and 4-chlorobenzaldehyde under basic conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Nonlinear Optical Properties
This compound has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant second and third-order nonlinear optical properties, which are confirmed by harmonic generation studies . These properties make it a potential candidate for applications in:
Electro-Optic Applications
The compound’s electro-optic properties, such as the Pockels effect , are important for its applicability in NLO devices . This includes:
Optoelectronic Device Fabrication
Due to its superior electronic and optical properties, this compound could be used in the fabrication of optoelectronic devices . These devices include:
Green Chemistry Applications
The compound’s synthesis pathway aligns with green chemistry principles , which emphasize environmentally safe methods . This is relevant in:
Pharmaceutical Chemistry
The structural motif of this compound is similar to that found in triazoles , which are significant in pharmaceutical chemistry . It could be explored for:
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some thiazole derivatives act as inhibitors, blocking the activity of their target proteins, while others may act as activators, enhancing the activity of their targets .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the absorption and distribution of the compound in the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives
特性
IUPAC Name |
4-(4-chlorophenyl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFGQZFWUERFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5618568.png)


![3-chloro-4-fluoro-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5618590.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5618595.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5618596.png)
![8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B5618603.png)
![1-{[(cyclopropylmethyl)thio]acetyl}-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5618607.png)


![N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5618628.png)
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5618636.png)
![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)